(6-Cyanopyridin-2-yl)boronic acid
Description
(6-Cyanopyridin-2-yl)boronic acid is an aromatic boronic acid derivative featuring a pyridine ring substituted with a boronic acid group at the 2-position and a cyano group at the 6-position. This compound belongs to the broader class of heteroaryl boronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its unique substitution pattern (electron-withdrawing cyano group and boronic acid) confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
(6-cyanopyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKKKADKQKMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005127 | |
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848500-38-9 | |
| Record name | (6-Cyanopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure and Mechanistic Basis
The halogen-metal exchange (HMe) method involves replacing a halogen atom on a pyridine ring with a boron moiety via organometallic intermediates. For (6-Cyanopyridin-2-yl)boronic acid, this typically begins with 2-bromo-6-cyanopyridine as the starting material. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C to 0°C) generates a lithiated intermediate, which reacts with trimethyl borate (B(OMe)₃) to form the boronic acid after hydrolysis.
Reaction Conditions and Selectivity
Key considerations include the electronic effects of the cyano group, which stabilizes the lithiated intermediate through conjugation. Anhydrous tetrahydrofuran (THF) or diethyl ether is used to prevent premature protonation. Yields for analogous pyridinylboronic acids range from 50% to 75%, depending on the halogen’s reactivity (I > Br > Cl) and steric hindrance.
Table 1: Halogen-Metal Exchange Protocol for this compound
| Component | Details |
|---|---|
| Starting Material | 2-Bromo-6-cyanopyridine |
| Organometallic Reagent | n-BuLi (2.5 M in hexanes) |
| Boron Source | Trimethyl borate (B(OMe)₃) |
| Solvent | Anhydrous THF |
| Temperature | -78°C to 0°C |
| Workup | Hydrolysis with HCl, extraction with ethyl acetate |
Palladium-Catalyzed Cross-Coupling
Miyaura Borylation Strategy
The Miyaura borylation employs palladium catalysts to couple halopyridines with diboron reagents. For 6-cyano-substituted substrates, 2-chloro-6-cyanopyridine reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂, yielding the boronic ester, which is hydrolyzed to the acid.
Optimization and Scalability
Catalytic systems using Pd(OAc)₂ with triethylamine in dimethylformamide (DMF) at 80–100°C achieve conversions exceeding 70%. The electron-withdrawing cyano group enhances oxidative addition efficiency at the palladium center, while steric effects at the 2-position moderate reaction rates.
Table 2: Palladium-Catalyzed Cross-Coupling Parameters
| Component | Details |
|---|---|
| Substrate | 2-Chloro-6-cyanopyridine |
| Diboron Reagent | B₂Pin₂ (1.2 equiv) |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | KOAc (3.0 equiv) |
| Solvent | DMF |
| Temperature | 80°C, 12–24 h |
Iridium-Catalyzed C-H Borylation
Direct Functionalization of Pyridine
Iridium complexes, such as [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butylbipyridine (dtbpy), enable regioselective C-H borylation. For 6-cyanopyridine, the iridium catalyst activates the C2-H bond, facilitated by the cyano group’s electron-withdrawing nature, which directs borylation to the ortho position.
Substrate Scope and Limitations
This method avoids pre-functionalized halopyridines, simplifying synthesis. However, competing borylation at other positions may occur if steric or electronic factors disfavor the 2-position. Yields for heteroaromatic borylations typically reach 60–85%, with pinacolborane (HBpin) as the boron source.
Table 3: Iridium-Catalyzed Borylation Conditions
| Component | Details |
|---|---|
| Substrate | 6-Cyanopyridine |
| Catalyst | [Ir(COD)(OMe)]₂ (3 mol%), dtbpy (6 mol%) |
| Boron Source | HBpin (1.5 equiv) |
| Solvent | Cyclohexane |
| Temperature | 100°C, 24 h |
Directed Ortho-Metallation (DoM)
Challenges with Cyanopyridine Directing Groups
Directed metallation relies on substituents to guide base-mediated deprotonation. While methoxy or amino groups are conventional directors, the cyano group’s weak coordination to lithium limits its efficacy. Nevertheless, using lithium diisopropylamide (LDA) at -78°C in THF, 6-cyanopyridine can undergo lithiation at the 2-position, followed by quenching with triisopropyl borate (B(OiPr)₃).
Practical Considerations
This method requires rigorous exclusion of moisture and oxygen. Yields remain modest (30–50%) due to competing side reactions, but selectivity improves with bulkier boronates.
Comparative Analysis of Methods
Table 4: Synthesis Method Comparison for this compound
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Halogen-Metal Exchange | High regioselectivity | Cryogenic conditions | 50–75% |
| Pd-Catalyzed Coupling | Scalable, mild conditions | Requires halogenated substrate | 60–80% |
| Ir-Catalyzed Borylation | No pre-functionalization | High catalyst loading | 60–85% |
| Directed Metallation | Avoids halides | Low yields, sensitive conditions | 30–50% |
Chemical Reactions Analysis
Types of Reactions: (6-Cyanopyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol to form C-N or C-O bonds, respectively.
Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Amines and Alcohols: From Chan-Lam coupling.
Boronate Esters and Boranes: From oxidation and reduction reactions.
Scientific Research Applications
Organic Synthesis
(6-Cyanopyridin-2-yl)boronic acid is primarily used as a building block in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The cyano group enhances the compound's reactivity and solubility, making it an attractive intermediate for various synthetic pathways .
Key Reactions :
- Suzuki-Miyaura Coupling : Utilized for synthesizing biaryl compounds.
- Borylation Reactions : The compound can be involved in borylation processes that introduce boron into organic molecules.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its role in developing kinase inhibitors and selective aromatase inhibitors. Kinase inhibitors are crucial for targeting enzymes involved in cancer progression, while aromatase inhibitors are significant in treating hormone-dependent breast cancer.
Case Study :
- Kinase Inhibitors : Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in cell signaling pathways, offering potential therapeutic benefits against various cancers.
Materials Science
In materials science, this compound is explored for its ability to form self-assembled structures through boronate ester bond formation. The cyano group can participate in π-π stacking interactions, leading to ordered materials that may have applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of (6-Cyanopyridin-2-yl)boronic acid in various reactions typically involves the formation of a boronate complex, which can then undergo transmetalation, oxidative addition, and reductive elimination steps in the presence of a catalyst . In biological systems, the boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiproliferative Activity
| Compound | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|
| 6-Hydroxynaphthalen-2-yl BA | 0.1969 | Hydroxyl group (polar) |
| Phenanthren-9-yl BA | 0.2251 | Polyaromatic (hydrophobic) |
| (6-Cyanopyridin-2-yl)BA* | N/A | Cyano group (electron-withdrawing) |
Enzyme Inhibition and Selectivity
Boronic acids inhibit enzymes like β-lactamases and proteasomes. Phenylboronic acid shows superior diagnostic accuracy in distinguishing bacterial β-lactamase producers compared to other derivatives (e.g., APBA) . Meta-substituted aryl boronic acids (e.g., compound 4 in ) exhibit IC₅₀ values of 20–30 µM against Streptococcus pneumoniae R39, while ortho-substituted analogs are less active. The cyano group in (6-cyanopyridin-2-yl)boronic acid may mimic meta-substitution effects, but empirical validation is needed .
Physicochemical Properties
a. Acidity (pKa)
The pKa of boronic acids determines their reactivity and binding affinity. Electron-withdrawing groups (e.g., cyano) lower pKa, enhancing boronate ester formation at physiological pH. For example:
- 3-AcPBA (3-acetamidophenylboronic acid) : pKa ~8.5
- 4-MCPBA (4-methylcarboxyphenylboronic acid) : pKa ~8.2
The cyano group in this compound likely reduces its pKa further, improving suitability for biological applications .
b. Solubility
Hydrophobic substituents (e.g., phenanthrene in ) limit aqueous solubility, complicating in vitro assays. The cyano group balances hydrophobicity and polarity, but precipitation risks (as seen with pyren-1-yl boronic acid in ) must be evaluated .
Toxicity Profile
Most boronic acids exhibit low toxicity, though substituents modulate safety. For instance, 2-BAPBA (2-(bromoacetamido)phenylboronic acid) has mutagenic risks, while bortezomib (a peptide boronic acid) is FDA-approved for cancer therapy. The cyano group in this compound may introduce novel toxicity pathways, necessitating targeted studies .
Biological Activity
(6-Cyanopyridin-2-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Overview of this compound
This compound is a boronic acid derivative characterized by the presence of a cyanopyridine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and development.
Synthesis
The synthesis of this compound typically involves the reaction of 6-cyanopyridine with boron reagents under specific conditions. Recent advancements have improved the efficiency and yield of such reactions, making it easier to produce this compound for research purposes .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit tubulin polymerization, a critical process in cell division. In one study, boronic acid derivatives demonstrated significant inhibitory activity against cancer cell lines, with IC50 values ranging from 0.48 to 2.1 µM . This suggests that this compound could serve as a lead compound in the development of new anticancer agents.
Enzyme Inhibition
Boronic acids are also recognized for their role as enzyme inhibitors. This compound has been studied for its potential to inhibit proteasomal activity. Proteasome inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells . The mechanism involves the formation of covalent bonds with nucleophilic residues in target enzymes, thereby inhibiting their function.
Antibacterial Properties
The antibacterial activity of this compound has been explored, particularly against Gram-positive bacteria. Studies have shown that compounds with boronic acid functionalities can exhibit varying degrees of antibacterial activity . The specific activity against different bacterial strains is often influenced by the structural characteristics of the compound.
Case Studies
- Tubulin Polymerization Inhibition : A series of studies have shown that boronic acid derivatives, including this compound, inhibit tubulin polymerization effectively. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Proteasome Inhibition : In silico studies indicate that this compound can interact with proteasome components, suggesting its potential use as a therapeutic agent in treating cancers where proteasome activity is dysregulated .
- Antibacterial Activity : Research on related compounds has demonstrated significant antibacterial effects against various pathogens, indicating that this compound may share similar properties .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for (6-Cyanopyridin-2-yl)boronic acid, and how are purification challenges addressed?
- Methodological Answer : Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronate esters. Due to purification difficulties, prodrugs (e.g., pinacol boronic esters) are often synthesized first, followed by deprotection under mild acidic or oxidative conditions . For cyanopyridinyl derivatives, steric and electronic effects of the cyano group may necessitate tailored protecting groups or optimized reaction temperatures to suppress side reactions. Post-synthesis, techniques like recrystallization or chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) are employed to isolate high-purity products.
Q. Which analytical methods are validated for detecting trace impurities in boronic acid derivatives?
- Methodological Answer : Triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly sensitive for quantifying boronic acid impurities at sub-ppm levels. For underivatized analytes, mobile phases with low-pH additives (e.g., formic acid) enhance ionization efficiency. Validation parameters include linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%) across spiked concentrations. This approach avoids time-consuming derivatization steps, as demonstrated for carboxy phenyl and methyl phenyl boronic acids .
Q. How do boronic acids interact with diol-containing biomolecules, and what factors influence binding affinity?
- Methodological Answer : Boronic acids form reversible cyclic esters with 1,2- or 1,3-diols (e.g., sugars) via pH-dependent equilibria. Binding affinity is influenced by:
- Diol stereochemistry : cis-Diols (e.g., fructose) bind more strongly than trans-diols (e.g., glucose) .
- pH : Alkaline conditions favor boronate anion formation, enhancing binding.
- Electron-withdrawing substituents : Groups like cyano (in 6-Cyanopyridin-2-yl) increase Lewis acidity, strengthening diol interactions .
Advanced Research Questions
Q. How can non-specific secondary interactions be minimized in boronic acid-based glycoprotein capture systems?
- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To mitigate this:
- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to screen nonspecific binding.
- Competitive elution : Apply borate buffers (pH ≥ 8.5) to disrupt boronate-diol bonds selectively, preserving glycoprotein integrity while removing non-specifically bound proteins .
- Surface engineering : Introduce hydrophilic spacers (e.g., polyethylene glycol) on solid supports to reduce hydrophobic interference .
Q. What methodologies enable real-time kinetic analysis of boronic acid-diol interactions under physiological conditions?
- Methodological Answer : Stopped-flow fluorescence spectroscopy provides millisecond-resolution kinetic data. For example, kon (association rate) and koff (dissociation rate) for boronic acid-sugar pairs (e.g., 8-isoquinolinylboronic acid with fructose) are determined by mixing equimolar solutions and monitoring fluorescence quenching. kon values follow the trend: fructose > tagatose > mannose > glucose, correlating with thermodynamic binding affinities .
Q. How can MALDI-MS be optimized for sequencing peptide boronic acids with multiple boronic acid groups?
- Methodological Answer : Traditional MALDI-MS struggles with boronic acid trimerization artifacts. To resolve this:
- On-plate derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent, forming stable boronic ester adducts in situ.
- Collision-induced dissociation (CID) : Apply 20–30 eV energy to fragment peptides while preserving boronic acid moieties.
- Branching analysis : For branched peptides, compare theoretical vs. observed isotopic patterns to confirm boronic acid positions .
Q. What structural modifications enhance the tubulin polymerization inhibitory activity of boronic acid-containing compounds?
- Methodological Answer : In combretastatin analogs, replacing hydroxyl groups with boronic acids (e.g., compound 13c) improves potency. Key modifications include:
- Steric tuning : Bulky substituents on the boronic acid’s aryl ring enhance hydrophobic interactions with tubulin’s colchicine-binding site.
- Bioisosterism : Boronic acids mimic carboxylate groups but with stronger hydrogen-bonding capacity, as seen in IC50 values of 21–22 µM for tubulin inhibition .
Data Contradiction Analysis
Q. How can conflicting reports on boronic acid selectivity in glycoprotein binding be resolved?
- Critical Analysis : While boronic acids are selective for glycoproteins, studies show nonspecific binding to non-glycosylated proteins (e.g., RNAse A). Contradictions arise from:
- Secondary interactions : Hydrophobic residues in proteins may interact with aryl boronic acids.
- Experimental conditions : Low-pH buffers (<7.4) reduce boronate anion formation, decreasing specificity.
- Resolution : Validate binding via competitive assays (e.g., free diol addition) and orthogonal techniques like SPR (surface plasmon resonance) to quantify specific vs. nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
